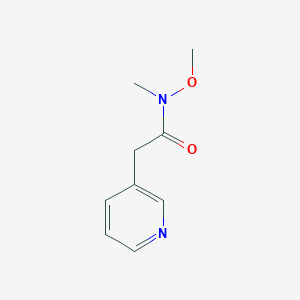

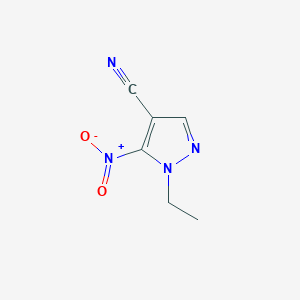

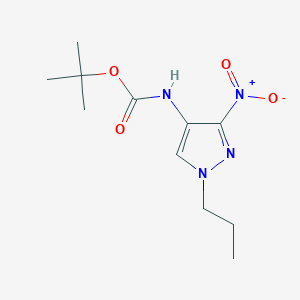

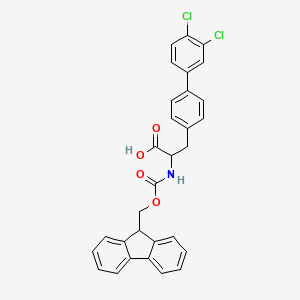

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Research

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide has been explored for its anticancer properties. In a study by Wang et al. (2015), a compound structurally related to this compound showed remarkable anticancer effects and toxicity when orally administered. The modification of this compound, particularly by replacing the acetamide group with an alkylurea moiety, resulted in potent antiproliferative activities against various human cancer cell lines, while significantly reducing acute oral toxicity. This suggests potential applications in developing effective anticancer agents with lower toxicity (Wang et al., 2015).

Synthesis of Antitumor Compounds

The synthesis of antitumor compounds involving this compound derivatives has been documented. For example, the synthesis of CP724,714, an antitumor compound, was achieved with high yields starting from 6-methylpyridine-3-ol. This method demonstrates the practicality and convenience of synthesizing oncology candidates that include this compound in their structure (Bang-guo, 2008).

Melatonin Receptor Ligands

A class of imidazo[1,2-a]pyridines, which includes derivatives of this compound, was designed and synthesized as novel melatonin receptor ligands. Compounds in this class exhibited good affinities and selectivity for melatonin receptors, indicating potential applications in the development of treatments for sleep disorders and other conditions influenced by melatonin (El Kazzouli et al., 2011).

Diagnostic Imaging

This compound has been explored for its potential in diagnostic imaging. Gao et al. (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including this compound, as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These compounds showed high radiochemical yields and purity, suggesting their usefulness in PET imaging for medical diagnostics (Gao et al., 2016).

Antiallergic Agents

This compound derivatives have been investigated as antiallergic agents. Menciu et al. (1999) synthesized a series of new N-(pyridin-4-yl)-(indol-3-yl)acetamides, demonstrating potent antiallergic activity in various tests. This research highlights the potential of these compounds in developing new treatments for allergic reactions (Menciu et al., 1999).

Insecticidal Properties

The insecticidal properties of pyridine derivatives, including this compound, were investigated by Bakhite et al. (2014). They found that certain derivatives exhibited significant aphidicidal activities, suggesting potential applications in agricultural pest control (Bakhite et al., 2014).

Mécanisme D'action

Target of Action

Related compounds, such as n-(pyridin-2-yl)amides, have been noted for their significant biological and therapeutic value . They serve as pharmacophores for many molecules, indicating that they may interact with various biological targets .

Mode of Action

It’s worth noting that related compounds, n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds, such as n-(pyridin-2-yl)amides, have been associated with various medicinal applications, suggesting that they may influence multiple biochemical pathways .

Result of Action

Related compounds have shown varied medicinal applications, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

Future research could focus on the synthesis, characterization, and potential applications of “N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide”. Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . Therefore, “this compound” could potentially have similar properties and applications.

Propriétés

IUPAC Name |

N-methoxy-N-methyl-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(13-2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMOWVBFAGMXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CN=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Amino-1H-1,2,4-triazol-3-yl)methyl]phthalimide](/img/structure/B3252567.png)